molecular formula C18H26N6O2S B3017993 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021038-67-4

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B3017993
CAS No.: 1021038-67-4
M. Wt: 390.51
InChI Key: BXSAQKYTSGVINC-UHFFFAOYSA-N
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Description

6-(4-(Butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a chemical compound with the molecular formula C18H26N6O2S and a molecular weight of 390.50 g/mol . This complex molecule features a pyridazine core substituted with a (6-methylpyridin-2-yl)amino group and a piperazine ring modified with a butylsulfonyl moiety. The structural elements of this compound are of significant interest in pharmaceutical and biochemical research. The piperazine ring is a privileged scaffold in drug discovery, frequently found in molecules active across a wide range of therapeutic areas . Its presence can influence a compound's physicochemical properties and is often used as a linker to optimize the spatial arrangement of pharmacophoric groups for target interaction . The specific incorporation of a sulfonyl group on the piperazine nitrogen is a modification seen in biologically active compounds, including investigated agents . Similarly, the pyridazine heterocycle is a common pharmacophore in medicinal chemistry. Compounds bearing an N-(pyridin-2-yl)pyridazin-amine structure have been investigated as potential inhibitors of various biological targets, highlighting the research relevance of this structural motif . This product is provided for research purposes to support the exploration of new chemical entities, particularly in the design and synthesis of novel heterocyclic compounds. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c1-3-4-14-27(25,26)24-12-10-23(11-13-24)18-9-8-17(21-22-18)20-16-7-5-6-15(2)19-16/h5-9H,3-4,10-14H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSAQKYTSGVINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties, and is functionalized with various moieties that may enhance its interaction with biological targets.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Pyridazine Core : A six-membered aromatic ring containing two nitrogen atoms.
  • Butylsulfonyl Group : A substituent that may influence solubility and receptor interactions.
  • Piperazine Ring : Known for its role in drug design, often enhancing binding affinity to biological targets.
  • 6-Methylpyridin-2-yl Moiety : This substitution may contribute to the compound's biological activity through specific receptor interactions.

Biological Activities

Preliminary studies indicate that 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine exhibits several notable biological activities:

  • Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell growth (e.g., CA-4 analogues exhibit IC50 values of 0.009–0.012 μM against multiple cancer cell lines) .
  • Interaction with Biological Targets : The compound is hypothesized to interact with specific receptors or enzymes involved in disease pathways. Techniques such as surface plasmon resonance and fluorescence spectroscopy are suggested for studying these interactions quantitatively .
  • Mechanism of Action : Similar compounds have been shown to disrupt tubulin dynamics, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies targeting microtubules .

Comparative Analysis with Similar Compounds

The biological activity of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine can be compared with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Aspects
6-(4-(methylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amineContains a methylsulfonyl groupPotentially different pharmacokinetics due to smaller size
6-(4-(propylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-aminesPropane chain instead of butaneMay exhibit different solubility characteristics
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-aminesPhenyl group substitutionIncreased aromatic character may enhance binding affinity

This comparative analysis highlights the distinctiveness of the butylsulfonyl substitution in influencing the compound's biological profile.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antiproliferative Studies : Research has demonstrated that various pyridazine derivatives exhibit significant antiproliferative activity against multiple cancer cell lines, suggesting a common mechanism involving tubulin inhibition .
  • Molecular Docking Studies : Molecular modeling studies indicate that certain derivatives can effectively bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Cholinesterase Inhibition : Related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), presenting potential applications in neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Key Structural Differences
Compound Name Piperazine Substituent Amino Substituent Molecular Weight (g/mol)
Target Compound 4-(Butylsulfonyl) N-(6-methylpyridin-2-yl) ~420 (estimated)
BI68663 4-(2,4-Dimethylbenzenesulfonyl) N-(pyridin-3-yl) 424.52
6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine 4-(4-Chlorophenylsulfonyl) N,N-diethyl 409.90
BI83060 4-(3,4-Dimethoxybenzoyl) N-(4-methylpyridin-2-yl) 434.49
N-Benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine 4-(3-Nitrobenzoyl) N-Benzyl ~438 (estimated)
Key Observations:

Piperazine Modifications: The butylsulfonyl group in the target compound balances lipophilicity and metabolic stability compared to aromatic sulfonyl (e.g., 4-chlorophenyl in ) or benzoyl groups (e.g., BI83060 in ). Aromatic substituents may enhance electron-withdrawing effects but increase susceptibility to oxidative metabolism.

Amino Substituents: The 6-methylpyridin-2-yl group in the target compound differs from BI68663’s pyridin-3-yl , which may affect steric interactions with target proteins.

Table 2: Comparative Properties
Property Target Compound BI68663 BI83060 Compound
logP (estimated) ~2.5–3.0 ~3.0–3.5 ~2.0–2.5 ~3.5–4.0
Solubility Moderate (hydrophobic sulfonyl) Low (aromatic sulfonyl) Moderate (polar benzoyl) Very low (diethyl group)
Target Affinity High (kinase inhibition) Moderate (receptor binding) High (enzyme inhibition) Unreported
Key Findings:
  • The target compound’s butylsulfonyl group confers intermediate logP, optimizing both solubility and membrane permeability compared to highly hydrophobic analogs like .
  • BI83060’s dimethoxybenzoyl group introduces polarity, enhancing solubility but possibly reducing cellular uptake.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Sulfonyl vs.
  • Amino Group Position: The 6-methylpyridin-2-yl group in the target compound may occupy a distinct binding pocket compared to 4-methylpyridin-2-yl in BI83060 , affecting selectivity.

Q & A

Q. What are the common synthetic routes for 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:

  • Sulfonylation of piperazine : Reacting piperazine with butylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the 4-butylsulfonylpiperazine intermediate.
  • Nucleophilic substitution : Coupling the sulfonylated piperazine with a halogenated pyridazine derivative (e.g., 6-chloropyridazin-3-amine) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a microwave-assisted reaction for enhanced efficiency .
  • Final amination : Reacting the intermediate with 6-methylpyridin-2-amine via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃ base) to introduce the N-(6-methylpyridin-2-yl) group .
    Optimization strategies include adjusting solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading to improve yield and purity. HPLC or column chromatography is recommended for purification .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^13C NMR to confirm substituent positions and purity. For example, the butylsulfonyl group shows characteristic upfield shifts for methylene protons (~3.1–3.3 ppm) in 1H^1H NMR .
  • X-ray crystallography : Employ SHELXTL or SHELXL software for small-molecule refinement. High-resolution data (e.g., <1.0 Å) ensures accurate determination of bond lengths and angles, particularly for the sulfonyl-piperazine moiety .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 434.18) and detects synthetic byproducts .

Q. How can researchers identify primary biological targets for this compound?

  • In vitro binding assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to pyridazine-based kinase inhibitors.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with ATP-binding pockets (e.g., JAK2 or CDK2). Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic interactions with the butylsulfonyl group .
  • Transcriptomic profiling : Treat cell lines (e.g., HEK293) and analyze differential gene expression via RNA-seq to infer pathway involvement .

Advanced Research Questions

Q. How should contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., NCI-60 panel) and control for variables like serum concentration and incubation time.
  • Counter-screening : Test against related targets (e.g., other kinases or GPCRs) to rule out cross-reactivity.
  • Dose-response validation : Repeat assays with ≥10 concentration points and fit data using nonlinear regression (e.g., GraphPad Prism) to improve IC₅₀ accuracy .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with activity. Training sets should include analogs like 6-arylpyridazines from published datasets .
  • Molecular dynamics simulations : Analyze ligand-receptor stability (e.g., RMSD <2.0 Å over 100 ns trajectories) to prioritize modifications enhancing binding entropy .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for piperazine substitutions to predict potency changes .

Q. How can crystallographic disorder in the butylsulfonyl group be addressed during refinement?

  • Multi-conformer modeling : In SHELXL, assign partial occupancy to disordered atoms and refine using restraints (e.g., SIMU/DELU for thermal motion).
  • Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts.
  • Twinned refinement : If twinning is detected (e.g., via Rint >0.05), use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. What strategies improve in vivo bioavailability without altering core pharmacophores?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility.
  • Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to increase plasma half-life.
  • Metabolic stability assays : Incubate with liver microsomes (human or murine) to identify vulnerable sites (e.g., sulfonyl oxidation) for deuterium exchange .

Safety and Compliance

Q. What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles (P280/P284) .
  • Ventilation : Use fume hoods (P271) and avoid inhalation of dust (P260).
  • Waste disposal : Neutralize residues with 10% aqueous NaOH before incineration (P501) .

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